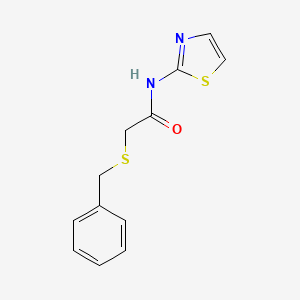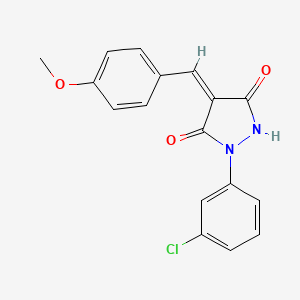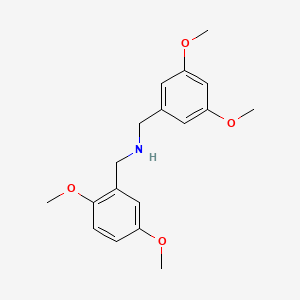![molecular formula C20H19N5 B5864944 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. The compound has gained attention due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activity of COX-2.
実験室実験の利点と制限
The advantages of using 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These include:
1. Further studies to determine the mechanism of action of the compound.
2. Studies to determine the safety and efficacy of the compound in animal models.
3. Studies to determine the pharmacokinetics and pharmacodynamics of the compound.
4. Studies to determine the potential of the compound as a therapeutic agent for cancer and inflammatory diseases.
5. Studies to determine the potential of the compound as a lead compound for drug development.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer and anti-inflammatory properties. However, further research is needed to determine its safety and efficacy, as well as its potential as a therapeutic agent for cancer and inflammatory diseases.
合成法
The synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multistep reaction. The first step involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-butanone. The second step involves the reaction of 3-methyl-1-phenyl-2-butanone with hydrazine hydrate to form 3-methyl-1-phenyl-1,2-dihydropyrazole. The third step involves the reaction of 3-methyl-1-phenyl-1,2-dihydropyrazole with 2-phenylethylamine to form this compound.
科学的研究の応用
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
特性
IUPAC Name |
1-(3-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-15-6-5-9-17(12-15)25-20-18(13-24-25)19(22-14-23-20)21-11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVRLIZNYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)


![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)

